molecular formula C17H31NO3 B041508 Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 312638-87-2

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B041508
M. Wt: 297.4 g/mol
InChI Key: MCWICGADBUTRHW-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is an intermediate compound utilized in the synthesis of various biologically active molecules. Its significance lies in its structural complexity and versatility, enabling the derivation of compounds with potential applications in pharmaceuticals, material science, and organic chemistry.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-carboxylate derivatives involves multi-step reactions, starting from simple precursors such as tert-butyl-4-hydroxypiperdine-1-carboxylate. These processes typically encompass acylation, sulfonation, and substitution reactions, with overall yields varying significantly depending on the synthesis route and conditions applied (Kong et al., 2016) (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-carboxylate derivatives is confirmed through spectroscopic methods such as MS and 1H NMR, revealing their complex architectures. X-ray diffraction studies provide insight into the crystalline structures, highlighting intermolecular interactions and molecular packing within the crystals (Didierjean et al., 2004).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, serving as intermediates for further functionalization. Reactions include cycloadditions, iodolactamization, and 1,3-dipolar cycloaddition reactions, leading to a wide range of derivatives with diverse chemical properties (Keess & Oestreich, 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. For instance, the crystalline form, obtained from specific solvent mixtures, reveals the geometrical configuration and substituent orientation on the piperidine ring (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for their application in synthetic pathways. Detailed spectroscopic analysis and computational studies, such as density functional theory (DFT), offer insights into the reactivity and potential chemical transformations (Hou et al., 2023).

Scientific Research Applications

Synthesis and Industrial Applications

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is notable for its role in the synthesis of complex chemical compounds. A pivotal study highlighted its significance in the synthesis of vandetanib, a therapeutic agent. This research scrutinized various synthetic routes, ultimately determining that the compound contributed to a method offering favorable yield and significant commercial viability for industrial-scale production (Mi, 2015).

Role in Asymmetric N-Heterocycle Synthesis

The compound is closely associated with chiral sulfinamides, recognized as critical auxiliaries in the stereoselective synthesis of amines and their derivatives. Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate has been instrumental in facilitating asymmetric syntheses, particularly in generating a spectrum of N-heterocycles, which are integral to numerous natural products and have therapeutic relevance (Philip et al., 2020).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of tert-butyl compounds, including tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate, have been subjects of comprehensive research. Studies have identified microorganisms capable of degrading such compounds, elucidating the pathways and intermediates involved. This understanding is crucial for assessing the environmental impact and potential bioremediation strategies for these substances (Thornton et al., 2020).

Catalytic Applications and Chemical Reactions

Significant research has focused on exploring the catalytic properties and reaction mechanisms of tert-butyl compounds in various chemical processes. The compound's involvement in C-N bond-forming cross-coupling reactions and its interaction with aryl halides and arylboronic acids have been particularly noteworthy. Understanding these mechanisms is crucial for optimizing industrial chemical processes and developing novel synthetic routes (Kantam et al., 2013).

Future Directions

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate and similar compounds have potential applications in the development of PROTACs for targeted protein degradation . This represents a promising direction for future research and development in the field of drug discovery.

properties

IUPAC Name

tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h14,19H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWICGADBUTRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate

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